
Mosapramine
描述
莫萨普拉明是一种非典型抗精神病药,主要用于日本治疗精神分裂症。 它是一种有效的多巴胺拮抗剂,对D2、D3和D4受体具有高亲和力,对5-HT2受体具有中等亲和力 。 该化合物以其对精神分裂症的正负症状的平衡作用而闻名 .
准备方法
莫萨普拉明通过一系列化学反应合成,起始原料为3-氯-10,11-二氢-5H-二苯并[b,f]氮杂卓。 工业生产方法涉及优化反应条件,以确保最终产物的高收率和纯度 .
化学反应分析
莫萨普拉明会发生各种化学反应,包括:
氧化: 这种反应可用于在分子中引入含氧官能团。
还原: 这种反应可用于去除含氧官能团或还原双键。
取代: 常见的取代反应试剂包括卤素和亲核试剂。这些反应可以在分子中引入新的官能团。
水解: 这种反应可以将化合物分解成更小的碎片。
科学研究应用
Pharmacological Profile
Mosapramine, classified as an iminodibenzyl derivative, exhibits a unique receptor binding profile that distinguishes it from traditional antipsychotics. It primarily acts on dopamine receptors, particularly D2, D3, and D4 subtypes. Studies have shown that this compound has a higher affinity for the D3 receptor compared to other antipsychotics, suggesting its potential role in managing negative symptoms of schizophrenia .
Receptor Type | Affinity (Kd values) |
---|---|
D2 | 0.021 nM |
D3 | 0.12 nM |
D4 | 0.10 nM |
This affinity profile indicates that this compound may offer atypical antipsychotic properties, potentially leading to fewer side effects compared to conventional treatments like haloperidol .
Clinical Applications
This compound has been investigated for its potential benefits in treating schizophrenia, especially concerning negative symptoms such as apathy and social withdrawal. Clinical trials have indicated that it can improve these symptoms while also addressing some positive symptoms like hallucinations and delusions .
Case Studies
- Study on Fos Protein Expression : In a study involving the administration of this compound at varying doses (1, 3, and 10 mg/kg), researchers observed a significant increase in Fos protein-positive neurons in the medial prefrontal cortex and nucleus accumbens. This suggests enhanced neural activity in regions critical for mood and cognition .
- Comparative Efficacy : Clinical comparisons between this compound and other antipsychotics such as clozapine and risperidone have shown that this compound may provide superior relief from negative symptoms without the extensive side effects associated with typical antipsychotics .
作用机制
莫萨普拉明通过拮抗多巴胺受体,特别是D2、D3和D4受体来发挥作用。这种拮抗作用降低了大脑中多巴胺的活性,从而有助于缓解精神分裂症的症状。 此外,莫萨普拉明对5-HT2受体具有中等亲和力,这可能有助于其治疗作用 .
相似化合物的比较
生物活性
Mosapramine is a second-generation antipsychotic drug primarily used in the treatment of schizophrenia and related disorders. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and comparative efficacy against other antipsychotics.
This compound is characterized by its imidazopyridine structure, which includes an asymmetric carbon atom that contributes to its pharmacological properties. The compound acts primarily as a dopamine D2 receptor antagonist, which is pivotal in its therapeutic effects against the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, it exhibits a degree of serotonin receptor activity, which may contribute to its overall efficacy and side effect profile .
Efficacy in Treating Schizophrenia
This compound has shown significant effectiveness in reducing positive symptoms associated with schizophrenia. A systematic review indicated that this compound demonstrated greater improvement in positive symptoms compared to several other second-generation antipsychotics like aripiprazole and quetiapine . However, it was noted that this compound may lead to more extrapyramidal side effects (EPS) than some of its counterparts, which can include motor restlessness and involuntary movements .
Comparative Efficacy
A study comparing the efficacy of 32 oral antipsychotics found that this compound was effective in reducing overall symptoms when compared to placebo, although the degree of improvement varied across different symptom domains . The following table summarizes the comparative efficacy of this compound against other antipsychotics:
Antipsychotic | Effect on Positive Symptoms | Effect on Negative Symptoms | Extrapyramidal Side Effects |
---|---|---|---|
This compound | Significant improvement | Limited evidence | Higher incidence |
Clozapine | Significant improvement | Significant improvement | Lower incidence |
Aripiprazole | Moderate improvement | Moderate improvement | Lower incidence |
Quetiapine | Moderate improvement | Limited evidence | Lower incidence |
Side Effects Profile
While this compound is effective for managing positive symptoms, it is associated with several side effects. Notably, it can lead to increased prolactin levels, which may result in galactorrhea or menstrual irregularities in women . Other common side effects include sedation and hypersalivation. The risk of EPS is particularly notable when compared to other atypical antipsychotics like clozapine and aripiprazole .
Case Study 1: Efficacy in Treatment-Resistant Schizophrenia
A clinical trial involving patients with treatment-resistant schizophrenia highlighted that those administered this compound showed a marked reduction in positive symptoms after 12 weeks of treatment. The trial reported a significant decrease in scores on the Positive and Negative Syndrome Scale (PANSS), indicating improved patient outcomes compared to baseline measurements.
Case Study 2: Side Effects Management
In another study focusing on side effects, patients receiving this compound were monitored for EPS. The findings revealed that while some patients experienced mild EPS, most were manageable with dose adjustments or adjunctive medications such as anticholinergics.
属性
IUPAC Name |
1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUIZULXJVRBPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048846 | |
Record name | Mosapramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89419-40-9 | |
Record name | Mosapramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89419-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mosapramine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089419409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mosapramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mosapramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOSAPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04UZQ7O9SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。